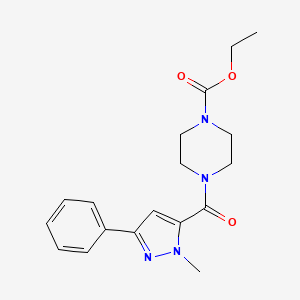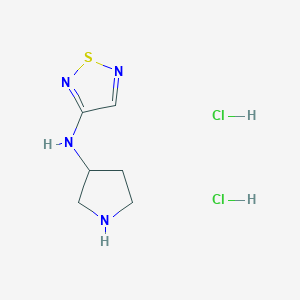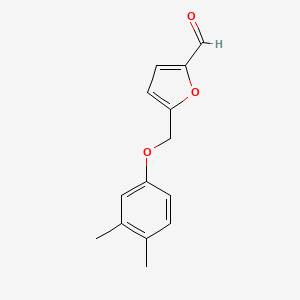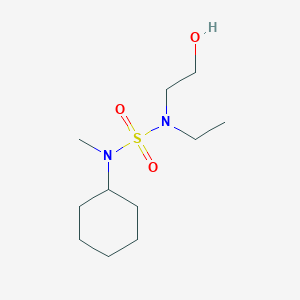
N-CYclohexyl-N'-ethyl-N'-(2-hydroxyethyl)-N-methylsulfamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide is a chemical compound with a complex structure that includes cyclohexyl, ethyl, hydroxyethyl, and methyl groups attached to a sulfamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide typically involves the reaction of cyclohexylamine with ethyl chloroformate to form N-cyclohexyl-N-ethylcarbamate. This intermediate is then reacted with 2-hydroxyethylamine and methylsulfonyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
化学反応の分析
Types of Reactions
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfamides.
科学的研究の応用
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
作用機序
The mechanism of action of N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
- N-Cyclohexyl-N-methylsulfamide
- N-Ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide
- N-Cyclohexyl-N’-ethylsulfamide
Uniqueness
N-CYclohexyl-N’-ethyl-N’-(2-hydroxyethyl)-N-methylsulfamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H24N2O3S |
|---|---|
分子量 |
264.39 g/mol |
IUPAC名 |
2-[[cyclohexyl(methyl)sulfamoyl]-ethylamino]ethanol |
InChI |
InChI=1S/C11H24N2O3S/c1-3-13(9-10-14)17(15,16)12(2)11-7-5-4-6-8-11/h11,14H,3-10H2,1-2H3 |
InChIキー |
QWKBKNHESJBSCL-UHFFFAOYSA-N |
正規SMILES |
CCN(CCO)S(=O)(=O)N(C)C1CCCCC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


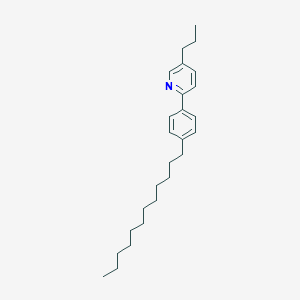

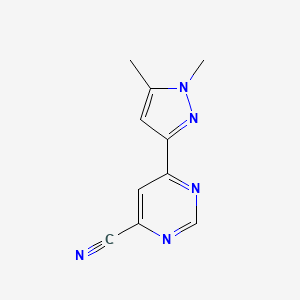
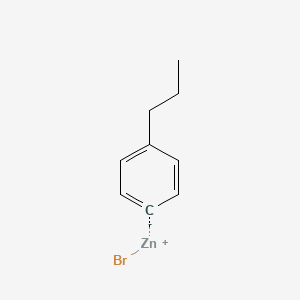
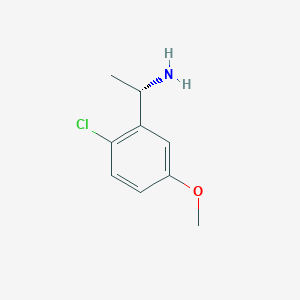
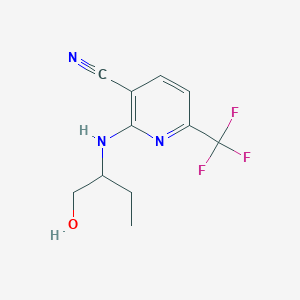
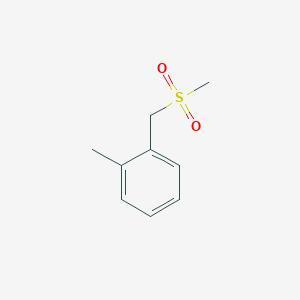
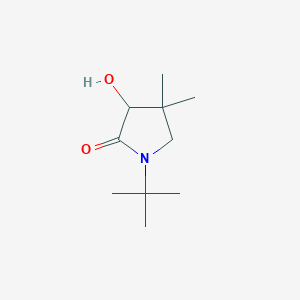
![[3-(4-Methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14887492.png)
